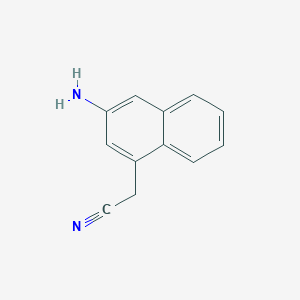

2-(3-Aminonaphthalen-1-yl)acetonitrile

Description

Significance of Aromatic Nitriles in Modern Organic Synthesis Research

Aromatic nitriles, organic compounds featuring a nitrile group (-C≡N) attached to an aromatic ring, are of immense importance in contemporary organic synthesis. Their unique electronic properties and reactivity make them versatile building blocks for a wide array of more complex molecules. The nitrile group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring.

The significance of aromatic nitriles stems from their ability to be transformed into various other functional groups. For instance, they can be hydrolyzed to form carboxylic acids or amides, reduced to produce primary amines, or undergo cycloaddition reactions to create heterocyclic compounds like tetrazoles. This versatility makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. evitachem.comwikipedia.org In medicinal chemistry, many drug candidates incorporate a nitrile group, or are synthesized from nitrile-containing precursors. wikipedia.org

Importance of Aminonaphthalenes in Chemical Transformations and Materials Science

Aminonaphthalenes, also known as naphthylamines, are derivatives of naphthalene (B1677914) that bear an amino group (-NH2). These compounds are foundational in the chemical industry, particularly in the synthesis of azo dyes. wikipedia.org The sulfonic acid derivatives of 1-naphthylamine, for example, are used to create dyes like Congo red, which have the valuable property of being able to dye cotton directly. wikipedia.org

Beyond dyes, aminonaphthalenes are important intermediates in various chemical transformations. The amino group can be readily converted into other functionalities, allowing for the construction of complex molecular architectures. tandfonline.comresearchgate.net Their photophysical properties are also of significant interest. Aminonaphthalene derivatives are known to exhibit fluorescence, with their emission characteristics being sensitive to the surrounding solvent environment. rsc.org This has led to research into their potential use as fluorescent probes and in the development of materials with specific optical or electronic properties. evitachem.comnsf.gov The coupling of aminonaphthalenes with other aromatic compounds is also a subject of research for creating novel materials. nsf.gov

Overview of Research on 2-(3-Aminonaphthalen-1-yl)acetonitrile and Related Structural Motifs within Chemical Literature

A comprehensive review of the chemical literature reveals a notable absence of specific research on this compound. There are no readily available reports of its synthesis, characterization, or investigation into its properties or potential applications.

However, significant research exists on its constitutional isomers and related structural motifs. For instance, the isomer 2-(3-Aminonaphthalen-2-yl)acetonitrile (CAS 252637-91-5) is a known compound available from commercial suppliers for research purposes. evitachem.com It is described as a building block for pharmaceutical agents and as an intermediate for producing complex organic molecules, with potential applications in materials science due to its electronic and optical properties. evitachem.com The synthesis of this 2,3-substituted isomer typically involves the nitration of naphthalene, followed by reduction to an aminonaphthalene, and subsequent introduction of the acetonitrile (B52724) moiety. evitachem.com

Furthermore, the broader class of naphthylacetonitriles , such as 2-naphthylacetonitrile (B189437), are well-documented intermediates. They are used in the synthesis of various pharmaceuticals, including potential treatments for central nervous system disorders. chemicalbook.com Research into the synthesis of aminonaphthalene derivatives is also an active field, with methods like the Bucherer reaction being optimized for efficient production. tandfonline.comresearchgate.net

The lack of literature on this compound suggests it is a novel research target. Based on the known chemistry of its constituent parts, it can be hypothesized that this compound would serve as a versatile intermediate, combining the reactivity of the amino group and the nitrile function on the rigid naphthalene scaffold. Its unique substitution pattern (1,3-disubstitution) compared to its more studied 2,3-isomer could lead to different chemical and physical properties, potentially opening new avenues for drug design and materials science. Further research is required to synthesize and characterize this compound to unlock its potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(3-aminonaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c13-6-5-10-8-11(14)7-9-3-1-2-4-12(9)10/h1-4,7-8H,5,14H2 |

InChI Key |

WICFFFJZUFAZMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Aminonaphthalen 1 Yl Acetonitrile

Strategies for Constructing the Naphthalene-Acetonitrile Moiety

Building the 2-(naphthalen-1-yl)acetonitrile scaffold is a critical step that can be achieved through various modern synthetic techniques. These methods primarily involve either creating the acetonitrile (B52724) group on a pre-existing naphthalene (B1677914) ring or using an acetonitrile-derived building block to functionalize the naphthalene system.

Cyanation Reactions on Naphthalene Scaffolds

Cyanation of naphthalene derivatives serves as a powerful method to introduce the nitrile functionality, which is a direct precursor to the acetonitrile group via reduction or can be incorporated as part of a larger fragment.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly effective for cyanation. Naphthalene halides or triflates can be coupled with cyanide sources to form naphthylnitriles. A notable method involves the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides. For instance, the reaction of 2-chloronaphthalene (B1664065) with sodium cyanoacetate, using a palladium catalyst and a specialized phosphine ligand like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, can produce 2-(naphthalen-2-yl)acetonitrile in high yield. chemicalbook.com

Another innovative approach uses acetonitrile itself as the cyano source. This can be achieved through a copper-catalyzed tandem reaction involving the iodination of an arene followed by cyanation. nih.gov In this process, the naphthalene scaffold is first iodinated, and the resulting iodo-naphthalene undergoes a cyanation reaction where acetonitrile provides the cyano group, facilitated by a Cu/TEMPO catalytic system. nih.gov The active cyanating agent is believed to be TEMPOCH2CN, which forms and delivers the -CN moiety with high reactivity. nih.gov

The Sandmeyer reaction offers a classic route, starting from an arylamine. A naphthylamine can be converted to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding naphthylnitrile. This method is particularly useful for converting readily available aminonaphthalene precursors.

| Methodology | Naphthalene Precursor | Cyanide Source | Key Reagents/Catalysts | Notes |

|---|---|---|---|---|

| Palladium-Catalyzed Decarboxylative Coupling | Naphthalene Halide (e.g., 2-Chloronaphthalene) | Sodium Cyanoacetate | Palladium catalyst, Phosphine ligand | Directly forms the acetonitrile moiety. chemicalbook.com |

| Copper-Catalyzed C-H Functionalization | Naphthalene | Acetonitrile | Cu catalyst, TEMPO, N-Iodosuccinimide (NIS) | Involves a tandem iodination/cyanation sequence. nih.gov |

| Sandmeyer-Type Reaction | Naphthylamine | Copper(I) Cyanide | NaNO₂, Acid (for diazotization) | Classic method proceeding via a diazonium salt intermediate. |

Utilization of Acetonitrile as a C2 Synthon in Naphthalene Functionalization

Instead of forming the cyano group on the ring, the entire acetonitrile unit can be attached as a two-carbon (C2) synthon. This is typically achieved by generating a nucleophilic form of acetonitrile, such as its carbanion, which can then react with an electrophilic naphthalene derivative.

A direct method involves the use of 2-lithioacetonitrile, a potent nucleophile generated by treating acetonitrile with a strong base like n-butyllithium. This carbanion can participate in nucleophilic addition reactions. For example, a synthetic route has been developed for 1-aminonaphthalene-2-carbonitrile derivatives by reacting 2-vinylbenzonitriles with 2-lithioacetonitrile. researchgate.net This principle can be adapted to suitable naphthalene precursors. Similarly, α-diaminoboryl carbanions, which can be readily prepared from acetonitrile, have been used to convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, showcasing the versatility of acetonitrile-derived synthons in complex syntheses. rsc.org

Approaches to Introducing the Amino Functionality on the Naphthalene Ring

The introduction of an amino group onto the naphthalene ring must be performed with high regiochemical control to obtain the desired 3-amino isomer. This can be accomplished through direct amination of a pre-functionalized naphthalene ring or by transforming a precursor functional group, such as a nitro or hydroxyl group, into the amine.

Direct Amination Reactions of Naphthalene Derivatives

Direct C-H amination is an atom-economical strategy that avoids the need for pre-functionalized substrates. Recent advances have enabled the direct catalytic amination of naphthalene. One such method employs a vanadium catalyst (V2O5/HZSM-5) to facilitate the reaction between naphthalene and hydroxylamine under mild conditions, achieving high yields of naphthylamine. researchgate.net The reaction's activity is attributed to Brønsted acid sites and specific vanadium-oxygen bonds on the catalyst surface. researchgate.net

Electrochemical methods also offer a pathway for direct amination. The twofold electrochemical amination of naphthalene has been shown to install nitrogen functionalities regioselectively at the 1 and 5 positions, demonstrating the potential of electrochemistry to control reaction outcomes. researchgate.net Site-selective C-H functionalization strategies, often guided by directing groups, represent a powerful platform for achieving complexity and diversity in naphthalene synthesis, including C-H amination at various positions. acs.org

Reduction of Nitro or Azido Precursors to Amino Groups

A common and reliable method for introducing an amino group is through the reduction of a nitro group. The synthesis begins with the nitration of a suitable naphthalene derivative. 1-Nitronaphthalene is the primary product resulting from the direct nitration of naphthalene and serves as a key intermediate in the production of naphthylamine. wikipedia.org

The subsequent reduction of the nitro group to an amine can be accomplished using various methods:

Béchamp Reduction : This classic industrial process uses iron metal in the presence of an acid, such as hydrochloric acid, to reduce aromatic nitro compounds. wikipedia.orggoogle.com It was one of the first methods used to reduce 2-nitronaphthalene to 2-naphthylamine. wikipedia.org

Catalytic Hydrogenation : This is a widely used modern alternative. The nitro-naphthalene is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on charcoal, and platinum on activated carbon. wikipedia.orggoogle.comgoogle.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. For instance, a patented process describes the hydrogenation of purified 1-nitronaphthalene at 150-250°C and 50-300 bar in the presence of a platinum/activated carbon catalyst. google.com

| Reduction Method | Reducing Agent | Catalyst | Typical Substrate | Key Features |

|---|---|---|---|---|

| Béchamp Reduction | Iron (Fe) / Acid | None | Aromatic Nitro Compounds | Classic industrial method, though less common now. wikipedia.orggoogle.com |

| Catalytic Hydrogenation | Hydrogen (H₂) | Raney Nickel | 1-Nitronaphthalene | Widely used, but can sometimes lead to byproducts. google.com |

| Catalytic Hydrogenation | Hydrogen (H₂) | Platinum on Carbon (Pt/C) | Purified 1-Nitronaphthalene | High yields and selectivity under optimized conditions. google.com |

The synthesis and reduction of azidonaphthalenes provide an alternative route, although it is less common than the nitro-reduction pathway. The azide group can be introduced via nucleophilic substitution of a halide or through the diazotization of a naphthylamine followed by treatment with sodium azide. The resulting azido group is then readily reduced to an amine, often with high yield, using reagents like H₂/Pd-C or LiAlH₄.

Bucherer-Type Reactions and Related Methodologies for Naphthylamine Synthesis

The Bucherer reaction is a powerful and reversible transformation that converts a naphthol into a naphthylamine in the presence of ammonia and sodium bisulfite. wikipedia.orglibretexts.org This reaction is particularly valuable in the synthesis of dye intermediates and other naphthalene derivatives. organicreactions.orgresearchgate.net

The mechanism involves the addition of bisulfite to the naphthol, which facilitates the subsequent nucleophilic attack by ammonia (or an amine) and displacement of the hydroxyl group. libretexts.org The reversibility of the reaction means it can also be used to convert a naphthylamine back to a naphthol. organicreactions.orgresearchgate.net The utility of this reaction has been extended through modern techniques, such as the use of microwave irradiation, which can significantly shorten reaction times and improve yields for the synthesis of various aminonaphthalene derivatives. researchgate.net This methodology provides a direct pathway to aminonaphthalenes from readily available hydroxynaphthalene precursors.

Convergent and Divergent Synthetic Routes toward the Compound

Convergent and divergent strategies offer efficient pathways to complex molecules like 2-(3-Aminonaphthalen-1-yl)acetonitrile by either assembling pre-functionalized fragments or by modifying a common intermediate, respectively. Multi-component and cascade reactions are particularly powerful tools in this context, enabling the rapid construction of molecular complexity from simple precursors.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their atom economy and operational simplicity. nih.gov The synthesis of aminonaphthylacetonitrile derivatives can be envisioned through MCRs that bring together a naphthalene precursor, an amine source, and a nitrile-containing component.

One plausible MCR approach is a variation of the Strecker reaction, which is the first documented MCR and is used for the synthesis of α-amino nitriles from amines, aldehydes or ketones, and a cyanide source. nih.gov For the target compound, a suitably substituted naphthaldehyde or naphthyl ketone could react with an amine source (like ammonia or an ammonium (B1175870) salt) and a cyanide donor. For instance, a four-component coupling reaction involving a ketone, an aldehyde, malononitrile, and an ammonium salt, often catalyzed by transition metals, can lead to highly substituted 2-amino-3-cyanopyridine derivatives, and similar principles can be applied to naphthalene systems. semanticscholar.org

| Naphthalene Precursor | Amine Source | Nitrile Source | Potential Catalyst | Key Transformation |

|---|---|---|---|---|

| 3-Formylnaphthalen-1-yl derivative | Ammonium Acetate | Malononitrile | Copper or Palladium complexes | Condensation-Cyclization |

| Naphthyl Ketone | Ammonia | Potassium Cyanide | Acid/Base catalysis | Strecker-type reaction |

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. These processes are highly efficient for constructing complex polycyclic aromatic hydrocarbons like naphthalenes. researchgate.net The formation of both the C-C bond for the acetonitrile group and the C-N bond for the amino group on the naphthalene ring can be achieved through such elegant sequences.

A strategy could involve the palladium(II)-catalyzed cascade reaction of specifically designed ene-yne substrates. researchgate.net Such processes can facilitate the construction of multiple new bonds and rings in a single step. For instance, a cascade strategy for naphthyne formation, which capitalizes on benzyne generation and a thermal hexadehydro-Diels-Alder (HDDA) reaction, allows for the rapid assembly of various naphthalene products from 1,3-diynes. nih.gov Another approach involves a cascade Aldol/olefin-carbonyl metathesis reaction using o-alkenyl substituted aryl aldehydes and ketones to synthesize naphthalene derivatives. globethesis.com These methodologies could be adapted to incorporate the required amino and cyano functionalities by selecting appropriately substituted starting materials.

Catalytic Methods in the Synthesis of this compound and Analogs

Catalysis is central to modern organic synthesis, offering mild, efficient, and selective routes to complex molecules. Transition metals and Lewis acids are particularly prominent in the synthesis of substituted naphthalenes. thieme-connect.comdntb.gov.ua

Transition metal catalysis provides a powerful platform for the synthesis of naphthalene derivatives. thieme-connect.com Palladium-catalyzed cross-coupling reactions are especially versatile for C-C and C-N bond formation. For example, the synthesis of 2-naphthylacetonitrile (B189437) has been achieved with high yield through a palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides. chemicalbook.com This methodology could be adapted by using a 3-amino-substituted naphthyl halide as the starting material.

Other metals also play crucial roles. Copper-catalyzed reactions are effective for aminating aryl halides, while rhodium and zinc can be employed in various cyclization and coupling reactions to build the naphthalene core. thieme-connect.comdntb.gov.ua

| Catalyst Type | Reaction Type | Application to Target Synthesis | Reference Example |

|---|---|---|---|

| Palladium | Decarboxylative Coupling | Coupling of a 3-aminonaphthyl halide with a cyanoacetate salt. | Synthesis of 2-(naphthalen-2-yl)acetonitrile. chemicalbook.com |

| Copper | Buchwald-Hartwig Amination | Introduction of the amino group onto a pre-functionalized naphthylacetonitrile core. | General amination of aryl halides. |

| Rhodium | C-H Activation/Annulation | Construction of the substituted naphthalene ring from simpler aromatic precursors. | General naphthalene synthesis. thieme-connect.com |

| Zinc | Negishi Coupling | Formation of C-C bonds during the assembly of the naphthalene skeleton. | General naphthalene synthesis. dntb.gov.ua |

Lewis acids are effective catalysts for various transformations in naphthalene synthesis, including rearrangements and Friedel-Crafts-type reactions. thieme-connect.com They can promote the rearrangement of vinylcyclopropenes to afford naphthalene skeletons under mild conditions. acs.orgresearchgate.net The choice of the Lewis acid catalyst can be critical, influencing the reaction pathway and the final product structure. For instance, stronger Lewis acids may favor different bond cleavages compared to weaker ones, leading to diverse structural outcomes. acs.org This approach could be utilized to construct the 1,3-disubstituted naphthalene core of the target molecule by designing a vinylcyclopropene precursor with appropriate functionalities that can be later converted to the amino and acetonitrile groups.

Asymmetric synthesis is crucial in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. chiralpedia.commdpi.com If the naphthalene core or a substituent of this compound were to contain a stereocenter, enantioselective synthesis would be paramount.

Approaches to chiral analogs could involve:

Catalytic Asymmetric Reactions : Utilizing chiral catalysts to introduce stereocenters with high enantioselectivity. This can include asymmetric hydrogenations, cycloadditions, or coupling reactions. nih.gov Chiral N,N'-dioxide cobalt(II) complexes, for example, have been used in asymmetric rearrangements to create optically active compounds. nih.gov

Use of Chiral Auxiliaries : Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, which is then removed.

Kinetic Resolution : Separating a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer. For instance, isothiourea-catalyzed acylative dynamic kinetic resolution has been used to synthesize chiral phthalidyl esters. researchgate.net

These strategies would allow for the synthesis of specific enantiomers of chiral analogs of this compound, which is essential for developing stereochemically pure active pharmaceutical ingredients. nih.gov

Mechanistic Insights into Key Synthetic Steps

A plausible synthetic route to this compound necessitates the introduction of an amino group at the C3 position and an acetonitrile moiety at the C1 position. The order of these introductions and the choice of reagents are critical for achieving the desired substitution pattern. A hypothetical, yet chemically sound, pathway is proposed to illustrate the mechanistic principles involved. This proposed synthesis begins with a readily available starting material, such as 2-naphthylamine, and proceeds through a series of functional group interconversions.

Proposed Synthetic Pathway:

Protection of the amino group: 2-Naphthylamine is first protected, for example, as N-(naphthalen-2-yl)acetamide, to modulate its reactivity and direct subsequent electrophilic substitution.

Nitration: The protected naphthalene derivative undergoes nitration to introduce a nitro group onto the ring.

Deprotection: The protecting group is removed to reveal the free amino group.

Diazotization and Sandmeyer Reaction: The newly introduced amino group (or the one at C2) is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to install the cyano group.

Reduction of the nitro group: The nitro group is reduced to an amino group.

The following sections will delve into the mechanisms of the key functionalization steps.

The functionalization of the naphthalene ring is predominantly governed by the principles of electrophilic aromatic substitution (SEAr) wikipedia.org. The mechanism generally proceeds in two steps: the formation of a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex) and the subsequent deprotonation to restore aromaticity masterorganicchemistry.comlibretexts.org.

Electrophilic Nitration of N-(naphthalen-2-yl)acetamide:

The acetylamino group (-NHCOCH₃) on the N-(naphthalen-2-yl)acetamide is an activating, ortho, para-directing group. In the context of the naphthalene ring, this directs electrophiles primarily to the C1 and C3 positions. The nitration, typically carried out with a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).

The reaction mechanism proceeds as follows:

Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic attack: The π-electron system of the naphthalene ring attacks the nitronium ion. Attack at the C1 position (α-attack) is generally favored over the C3 position (β-attack) due to the formation of a more stable carbocation intermediate with a greater number of resonance structures that preserve the aromaticity of the adjacent benzene (B151609) ring wordpress.com. The resulting arenium ion is resonance-stabilized.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring the aromatic system and yielding 1-nitro-N-(naphthalen-2-yl)acetamide.

The Sandmeyer Reaction for Cyanation:

The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including a cyano group, via a diazonium salt intermediate wikipedia.orgorganic-chemistry.orgnih.gov. This reaction is particularly useful as it allows for the introduction of nucleophiles that cannot be directly substituted onto the aromatic ring through electrophilic or nucleophilic aromatic substitution.

Assuming a synthetic intermediate such as 3-amino-1-cyanonaphthalene is desired from a 1,3-diaminonaphthalene precursor, the Sandmeyer reaction mechanism would be as follows:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The electrophile in this reaction is the nitrosonium ion (NO⁺).

Radical-Nucleophilic Aromatic Substitution: The core of the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRN1) mechanism catalyzed by copper(I) salts, such as copper(I) cyanide (CuCN) wikipedia.org.

Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The copper is oxidized to copper(II).

Ar-N₂⁺ + Cu(I) → Ar• + N₂ + Cu(II)

Nucleophilic Attack: The aryl radical then reacts with the cyanide ion, which is coordinated to the copper(II) species, to form the final product, an aryl nitrile, and regenerate the copper(I) catalyst.

Ar• + [Cu(II)CN]⁺ → Ar-CN + Cu(I)

The detection of biaryl byproducts during the reaction supports the proposed radical mechanism wikipedia.org.

| Reaction Step | Reagents | Key Transformation | Mechanistic Class |

| Nitration | HNO₃, H₂SO₄ | Introduction of a -NO₂ group | Electrophilic Aromatic Substitution |

| Diazotization | NaNO₂, HCl (0-5 °C) | Conversion of -NH₂ to -N₂⁺Cl⁻ | Electrophilic Substitution |

| Sandmeyer Cyanation | CuCN | Replacement of -N₂⁺ with -CN | Radical-Nucleophilic Aromatic Substitution |

The multi-step synthesis of this compound would involve the formation of several key intermediates. The isolation and characterization of these intermediates are crucial for ensuring the success of each synthetic step and for confirming the structure of the final product.

Key Intermediates and Their Characterization:

N-(naphthalen-2-yl)acetamide: This protected amine is a stable, crystalline solid. Its formation can be confirmed by spectroscopic methods such as ¹H NMR, which would show a characteristic singlet for the methyl protons of the acetyl group and distinct signals for the aromatic protons of the naphthalene ring.

Nitrated N-(naphthalen-2-yl)acetamide Isomers: The nitration of N-(naphthalen-2-yl)acetamide can potentially yield a mixture of isomers, primarily 1-nitro- and 3-nitro-N-(naphthalen-2-yl)acetamide. These isomers could be separated by chromatography and their structures elucidated by:

¹H NMR Spectroscopy: The coupling patterns of the aromatic protons would be distinct for each isomer, allowing for unambiguous assignment.

Mass Spectrometry: To confirm the molecular weight and elemental composition.

Aminonitronaphthalene Intermediates: After deprotection of the acetyl group, the resulting aminonitronaphthalene isomers would be key intermediates. Their characterization would again rely on spectroscopic techniques. The presence of both an amino and a nitro group would be evident in the IR spectrum, with characteristic N-H and N-O stretching vibrations.

Naphthalene Diazonium Salts: These intermediates are generally unstable and are typically generated and used in situ at low temperatures researchgate.netgla.ac.uk. Their formation can be indirectly confirmed by the evolution of nitrogen gas upon their subsequent reaction and the formation of the desired product. Direct characterization is challenging due to their instability, but in some cases, they can be isolated as stable salts with counterions like tetrafluoroborate organic-chemistry.org.

The following table summarizes the expected intermediates in a plausible synthetic route and the techniques used for their characterization.

| Intermediate Compound | Precursor | Synthetic Step | Characterization Techniques |

| N-(naphthalen-2-yl)acetamide | 2-Naphthylamine | Acetylation | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 1-Nitro-N-(naphthalen-2-yl)acetamide | N-(naphthalen-2-yl)acetamide | Nitration | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 1-Nitro-2-naphthylamine | 1-Nitro-N-(naphthalen-2-yl)acetamide | Hydrolysis | ¹H NMR, IR, Mass Spectrometry |

| 1-Cyano-3-nitronaphthalene | 3-Amino-1-nitronaphthalene | Sandmeyer Reaction | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| 3-Amino-1-naphthalenecarbonitrile | 1-Cyano-3-nitronaphthalene | Reduction | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

The conversion of the cyano group to an acetonitrile group (-CH₂CN) would likely proceed through the formation of a naphthylmethyl halide intermediate followed by nucleophilic substitution with a cyanide salt, a reaction that is well-established in organic synthesis.

Chemical Reactivity and Transformation Studies of 2 3 Aminonaphthalen 1 Yl Acetonitrile

Reactions at the Nitrile Group

The nitrile group in 2-(3-Aminonaphthalen-1-yl)acetonitrile is a versatile functional group that can undergo a variety of chemical transformations, including reduction to a primary amine, hydrolysis to carboxylic acid derivatives, and participation in cyclization reactions to form new heterocyclic rings.

Reduction of the Nitrile to Primary Amine

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively documented in publicly available literature, the general reactivity of nitriles suggests that this transformation can be achieved using various established methods. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

The resulting primary amine, 2-(3-aminonaphthalen-1-yl)ethan-1-amine, is a diamine that can serve as a building block for more complex molecules, including ligands for metal complexes and precursors for polyamide synthesis.

Table 1: General Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, followed by aqueous workup | Primary Amine |

| H₂/Raney Nickel | Ethanol (B145695) | Elevated temperature and pressure | Primary Amine |

| H₂/Palladium on Carbon | Methanol/Acetic Acid | Room temperature, atmospheric pressure | Primary Amine |

Hydrolysis and Related Conversions to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate. For this compound, hydrolysis would yield 2-(3-aminonaphthalen-1-yl)acetic acid. This derivative is a valuable intermediate, for instance, in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds.

The hydrolysis can be performed by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base, like sodium hydroxide. The choice of conditions can influence the reaction rate and the potential for side reactions.

Cyclization Reactions Involving the Nitrile Moiety

The juxtaposition of the amino and acetonitrile (B52724) groups on the naphthalene (B1677914) ring in this compound makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. One of the most important applications is the synthesis of benzo[f]quinazolines, a class of compounds with significant biological activities.

For instance, the reaction of o-aminonitriles with formamide (B127407) or orthoesters can lead to the formation of pyrimidine (B1678525) rings. In the case of this compound, reaction with formamide at elevated temperatures would be expected to yield 4-aminobenzo[f]quinazoline. Similarly, cyclocondensation with triethyl orthoformate in the presence of an amine can also produce substituted benzo[f]quinazolines.

Furthermore, reaction with carbon disulfide in a suitable solvent like pyridine (B92270) can lead to the formation of a thione derivative, which can then be further cyclized. For example, treatment of this compound with carbon disulfide could potentially yield a dithiocarbamate (B8719985) intermediate that, upon heating, cyclizes to a benzo[f]quinazoline-2-thione derivative.

Reactions at the Amino Group

The amino group in this compound is a primary aromatic amine, which exhibits characteristic nucleophilic reactivity and can be readily derivatized.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. It can react with a wide range of electrophiles. For example, it can participate in nucleophilic substitution reactions, such as alkylation or arylation, to form secondary or tertiary amines.

The nucleophilicity of the amino group is also crucial in the cyclization reactions mentioned previously, where it attacks the activated nitrile or a co-reactant to form the heterocyclic ring. The reactivity can be influenced by the electronic effects of the naphthalene ring and the acetonitrile group.

Derivatization via Amide, Imine, or other N-Functionalization

The primary amino group of this compound can be easily converted into a variety of other functional groups. Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. For instance, reaction with acetyl chloride would yield N-(1-(cyanomethyl)naphthalen-3-yl)acetamide. This derivatization is often used to protect the amino group or to introduce new functionalities into the molecule.

Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. These imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.

Another important derivatization is the reaction with isothiocyanates to form thiourea (B124793) derivatives. These thioureas can then be used as precursors for the synthesis of various sulfur-containing heterocycles. For example, reaction with an appropriate isothiocyanate could lead to a thiourea that can be cyclized to a benzo[f]quinazolinthione.

Table 2: Derivatization of the Amino Group

| Reagent | Product Type |

| Acyl Chloride/Anhydride | Amide |

| Aldehyde/Ketone | Imine (Schiff Base) |

| Isothiocyanate | Thiourea |

Influence on Electrophilic Aromatic Substitution Directed by the Amino Group

The chemical behavior of this compound in electrophilic aromatic substitution (SₑAr) reactions is predominantly governed by the powerful activating effect of the amino (-NH₂) group. As a strong electron-donating group, the amino substituent significantly increases the electron density of the naphthalene ring system, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene. aakash.ac.inwikipedia.org

The directing influence of the amino group is a result of its ability to donate its lone pair of electrons into the aromatic system via the resonance effect (+M). This donation of electron density is not uniform across the ring; it specifically enriches the ortho and para positions relative to the substituent. In the context of the 3-aminonaphthalene structure, the positions ortho to the amino group are C2 and C4, while the para position is C6. Therefore, incoming electrophiles are preferentially directed to these positions.

For this compound, the substitution pattern is further influenced by the presence of the cyanomethyl group (-CH₂CN) at the C1 position. While the cyanomethyl group is generally considered weakly deactivating due to the inductive effect of the nitrile, the overriding influence is the potent activating and directing power of the amino group. Consequently, electrophilic attack is most likely to occur at the C2 and C4 positions, which are ortho to the strongly activating amino group. Under certain conditions, substitution might also be observed at the C6 (para) position, though this is often less favored. It is crucial to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This protonated form is a powerful deactivating group and a meta-director, which would drastically alter the substitution pattern. youtube.com

Reactions Involving the Naphthalene Core

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic substitution and addition reactions. libretexts.org This is due to the lower stabilization energy that is lost in forming the intermediate carbocation (Wheland intermediate). The substitution pattern on an already substituted naphthalene, such as this compound, is determined by a combination of this intrinsic reactivity and the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns on Substituted Naphthalenes

Electrophilic attack on naphthalene itself preferentially occurs at the C1 (or α) position over the C2 (or β) position. wordpress.comwordpress.com This preference is because the carbocation intermediate formed by α-attack is more stable, as it can be drawn with more resonance structures that preserve one of the benzene rings in a fully aromatic state. wordpress.com

When substituents are present, they can either reinforce or oppose this inherent preference.

Activating Groups (e.g., -OH, -NH₂, -OR): These groups, like the amino group in the target molecule, are ortho-, para-directing and activate the ring they are attached to. In a 2-substituted naphthalene, an activating group will direct incoming electrophiles primarily to the 1-position. In a 1-substituted naphthalene, it directs to the 2- and 4-positions.

Deactivating Groups (e.g., -NO₂, -SO₃H, -CN): These groups withdraw electron density, making substitution more difficult. They generally direct incoming electrophiles to the other ring, typically at the 5- and 8-positions, to avoid placing the positive charge of the intermediate close to the electron-withdrawing group.

The outcome of a reaction can also be influenced by reaction conditions. For example, the sulfonation of naphthalene can yield the 1-sulfonic acid at lower temperatures (kinetic control) and the more stable 2-sulfonic acid at higher temperatures (thermodynamic control). wordpress.comwordpress.com

Table 1: General Directing Effects of Substituents on the Naphthalene Ring

| Substituent Type | Examples | Directing Influence | Reactivity Effect |

|---|---|---|---|

| Strongly Activating | -NH₂, -OH, -NHR | Ortho, Para | Strongly Activates |

| Moderately Activating | -OR, -NHCOR | Ortho, Para | Activates |

| Weakly Activating | -Alkyl, -Aryl | Ortho, Para | Weakly Activates |

| Halogens | -F, -Cl, -Br, -I | Ortho, Para | Weakly Deactivates |

| Deactivating | -NO₂, -SO₃H, -CN, -COR, -COOH | Meta (to its own ring) or directs to other ring (positions 5 and 8) | Deactivates |

Functionalization at Other Positions of the Naphthalene Ring

While the C2 and C4 positions are electronically favored for substitution in this compound, functionalization at other positions can be achieved. This often requires strategic synthetic planning. For instance, to achieve substitution at the second aromatic ring (positions C5-C8), it might be necessary to first protect or modify the highly activating amino group. By converting the amino group to a less activating amide (e.g., by acylation to -NHCOCH₃), its directing power is reduced, potentially allowing for substitution to occur at other sites under forcing conditions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for introducing new functional groups at specific positions, provided a halo-substituted precursor is available. beilstein-journals.org This approach bypasses the constraints of electrophilic substitution patterns.

Intramolecular Cyclization and Heterocycle Formation

The structure of this compound, featuring a nucleophilic amino group and an electrophilic nitrile group (or its derivatives) in a peri-like relationship, makes it an excellent precursor for intramolecular cyclization reactions. These reactions lead to the formation of novel fused heterocyclic systems.

Formation of Fused Heterocyclic Systems from this compound Precursors

The strategic placement of the amino and cyanomethyl groups facilitates the synthesis of polycyclic aromatic compounds containing nitrogen. A key transformation is the construction of fused pyrimidine rings. For example, reaction of the amino group with a one-carbon electrophile, such as a formylating or carboxylating agent, followed by cyclization involving the nitrile group, can yield benzo[h]quinazoline derivatives. These fused heterocyclic structures are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis often proceeds through multicomponent reactions where the aminonaphthylacetonitrile, an aldehyde, and another reagent combine in a one-pot procedure to build the complex heterocyclic framework. clockss.orgresearchgate.net

Table 2: Examples of Heterocyclic Systems from Aminonitrile Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocyclic System |

|---|---|---|

| o-Aminoarylacetonitrile | Formamide, POCl₃ | Fused Pyrimidine (Quinazoline) |

| o-Aminoarylacetonitrile | Orthoesters, Acid/Base Catalyst | Fused 4-Amino-pyrimidine |

| o-Aminoarylacetonitrile | Isothiocyanates | Fused 4-Thio-pyrimidine |

| o-Aminoarylacetonitrile | Aldehydes, multicomponent reaction | Fused Dihydropyridines |

Ring-Closing Reactions Initiated by Amino or Nitrile Functionality

The cyclization process can be initiated by either of the two key functional groups.

Initiation by the Amino Group: The amino group can act as a nucleophile, attacking an external electrophile. The resulting intermediate can then undergo an intramolecular reaction with the nitrile group. For instance, acylation of the amino group followed by base-catalyzed cyclization (a Thorpe-Ziegler type reaction) would involve the formation of a carbanion at the carbon adjacent to the nitrile, which then attacks the amide carbonyl, leading to a six-membered fused ring.

Initiation by the Nitrile Group: The nitrile group can be transformed into a more reactive functionality. For example, partial hydrolysis to an amide or reduction to an amine provides a new nucleophilic center. Alternatively, reaction with a strong acid can activate the nitrile carbon towards nucleophilic attack by the neighboring amino group. This pathway is a common strategy for constructing fused six-membered rings containing nitrogen, such as those found in benzo[h]quinazolines. The presence of both amino and nitrile groups facilitates condensation reactions with carbonyl compounds, which can lead to the formation of more complex fused structures. evitachem.com

These intramolecular transformations underscore the value of this compound as a versatile building block in synthetic organic chemistry for the creation of complex, functionally diverse heterocyclic molecules.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 2-(3-Aminonaphthalen-1-yl)acetonitrile, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton in the molecule. The aromatic protons on the naphthalene (B1677914) ring system appear as a complex series of multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) (-CH₂-) protons adjacent to the cyano group and the naphthalene ring exhibit a characteristic singlet peak around δ 4.1 ppm. The protons of the amino (-NH₂) group also produce a broad singlet, the chemical shift of which can be variable depending on concentration and temperature, but is often observed around δ 5.5 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.78 | d | 1H | Ar-H |

| 7.67 | d | 1H | Ar-H |

| 7.37 | t | 1H | Ar-H |

| 7.27 | t | 1H | Ar-H |

| 7.00 | d | 1H | Ar-H |

| 6.84 | d | 1H | Ar-H |

| 5.53 | s | 2H | -NH₂ |

d = doublet, t = triplet, s = singlet, Ar-H = Aromatic Proton

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows a series of signals corresponding to the ten carbon atoms of the naphthalene ring, the methylene carbon, and the nitrile carbon. The nitrile carbon (-CN) is typically observed in the downfield region, around δ 118 ppm. The carbon atoms of the naphthalene ring appear in the aromatic region (δ 110-145 ppm), with the carbon atom attached to the amino group appearing at a characteristic upfield-shifted position due to the electron-donating effect of the nitrogen. The methylene carbon (-CH₂-) signal is found further upfield, typically around δ 20 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 144.7 | Ar-C |

| 134.5 | Ar-C |

| 128.5 | Ar-C |

| 128.1 | Ar-C |

| 126.0 | Ar-C |

| 125.8 | Ar-C |

| 122.9 | Ar-C |

| 118.8 | Ar-C |

| 118.1 | -CN |

| 110.1 | Ar-C |

| 110.0 | Ar-C |

Ar-C = Aromatic Carbon

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons on the naphthalene ring, helping to assign the specific positions of the aromatic signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the methylene protons (δ ~4.1 ppm) would show a correlation to the nitrile carbon (δ ~118 ppm) and to several carbons of the naphthalene ring, confirming the attachment of the acetonitrile (B52724) group to the C1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, although for a relatively rigid structure like this, its primary use would be to further confirm assignments made from COSY and HMBC.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (182.22 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The expected exact mass for C₁₂H₁₀N₂ would be calculated and compared to the experimentally observed value, confirming the molecular formula with a high degree of confidence.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| MS | [M]⁺ | 182.22 | 182 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The stretching vibration of the nitrile group (-C≡N) gives rise to a sharp, medium-intensity band around 2240-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3433, 3348 | Strong, Sharp | N-H Stretch (Amine) |

| 3050 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 2245 | Medium, Sharp | C≡N Stretch (Nitrile) |

| 1625 | Strong | N-H Bend (Amine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is dominated by the absorption of the naphthalene chromophore. Naphthalene itself exhibits strong absorptions due to π → π* transitions. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and potentially an increase in their intensity (hyperchromic effect). The spectrum would likely show multiple absorption maxima, characteristic of the extended π-system of the naphthalene ring.

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

|---|

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal structural proof and detailed insights into molecular conformation, packing, and intermolecular interactions.

As of the latest literature review, a specific crystal structure determination for this compound has not been reported. However, to illustrate the principles of X-ray crystallographic analysis for related compounds, the crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid is presented. This example demonstrates the type of detailed structural information that can be obtained for organic molecules containing an acetonitrile moiety.

The compound 2-(3,4,5-triphenylphenyl)acetic acid crystallizes with one molecule of acetonitrile in the asymmetric unit. The crystallographic details are summarized in the interactive data table below.

Crystal Data and Structure Refinement for 2-(3,4,5-triphenylphenyl)acetic acid acetonitrile solvate

| Parameter | Value |

|---|---|

| Empirical formula | C₂₆H₂₀O₂·CH₃CN |

| Formula weight | 417.49 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 9.789(2) |

| b (Å) | 10.134(2) |

| c (Å) | 12.595(3) |

| α (°) | 99.68(3) |

| β (°) | 108.53(3) |

| γ (°) | 100.27(3) |

| Volume (ų) | 1111.9(4) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.247 |

| Absorption coefficient (mm⁻¹) | 0.080 |

| F(000) | 440 |

In the solid state, the 2-(3,4,5-triphenylphenyl)acetic acid molecule adopts a conformation where the three peripheral phenyl rings are twisted in a paddlewheel-like arrangement relative to the central benzene (B151609) ring. The dihedral angles between the central ring and the appended phenyl rings are 46.39(6)°, 59.72(6)°, and 56.17(6)°. The carboxylic acid group is oriented nearly perpendicular to the plane of the central ring, with a dihedral angle of 84.9(1)°.

The primary supramolecular motif observed in the crystal structure is the formation of inversion-symmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules (O—H···O). These dimeric units are further connected into one-dimensional chains along the direction via C—H···O interactions. The acetonitrile solvent molecules are incorporated into the crystal lattice and participate in weak C—H···N interactions with the aromatic rings of the main compound.

This detailed structural information, derived from X-ray crystallography, is fundamental to understanding the solid-state behavior and potential material properties of the compound. While this data pertains to a related structure, a similar analysis of this compound would be expected to reveal the precise geometry of the aminonaphthyl and acetonitrile groups, as well as the nature of intermolecular interactions such as hydrogen bonding involving the amino group and the nitrile nitrogen.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comals-journal.com For 2-(3-Aminonaphthalen-1-yl)acetonitrile, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. irjweb.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in analyzing the electronic properties that govern the molecule's reactivity. ijcce.ac.ir A key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov On an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the amino group and the cyano group would likely be identified as centers of high electron density, making them potential sites for interaction with electrophiles.

Global reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, offer quantitative measures of the molecule's stability and reactivity. irjweb.com These parameters are calculated from the energies of the frontier molecular orbitals.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (Naphthalene) | ~1.37-1.42 Å |

| Bond Length | C-N (Amino) | ~1.39 Å |

| Bond Length | C-C (Acetonitrile) | ~1.47 Å |

| Bond Length | C≡N (Cyano) | ~1.16 Å |

| Bond Angle | C-C-N (Amino) | ~120.5° |

| Bond Angle | C-C-C (Side chain) | ~121.0° |

| Dihedral Angle | C-C-C-C (Ring) | ~0.0° |

Note: These values are hypothetical and represent typical bond lengths and angles for similar aromatic amines and nitriles as determined by DFT calculations.

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can model the behavior of this compound in a solvent, providing detailed insights into its solvation and the nature of its intermolecular interactions. nih.gov

By simulating the compound in a solvent box (e.g., with water or acetonitrile (B52724) molecules), researchers can study the formation and dynamics of the solvation shell. researchgate.netias.ac.in Radial distribution functions (RDFs) can be calculated from the simulation trajectory to determine the probable distance of solvent molecules from specific atoms of the solute. For instance, the hydrogen atoms of the amino group and the nitrogen of the cyano group are expected to form hydrogen bonds with protic solvents like water or methanol.

MD simulations are also valuable for understanding how molecules of this compound interact with each other in a condensed phase. These simulations can reveal preferential orientations and stacking arrangements, such as π-π stacking between the naphthalene (B1677914) rings, which are crucial for predicting the solid-state structure and properties of the material. nih.gov

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Transition States

Quantum mechanical methods, including DFT, are essential for elucidating the detailed mechanisms of chemical reactions. acs.org For this compound, QM studies can be used to map the potential energy surface of its formation or subsequent reactions. A common reaction involving naphthalene is electrophilic substitution, which proceeds more readily than in benzene (B151609). libretexts.orguomustansiriyah.edu.iqwordpress.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy barrier. warwick.ac.uk A lower activation energy implies a faster reaction rate. For example, the mechanism of electrophilic nitration on the naphthalene ring could be investigated to determine whether substitution occurs preferentially at the alpha or beta positions. youtube.com QM calculations can also model reactions involving the nitrile group, such as hydrolysis or addition reactions. researchgate.netrsc.orgrsc.org

Table 2: Hypothetical Energy Profile for Electrophilic Bromination of the Naphthalene Ring

| Species | Relative Energy (kcal/mol) |

| Reactants (Molecule + Br₂) | 0.0 |

| Transition State (α-substitution) | +15.2 |

| Intermediate (α-substitution) | +5.8 |

| Transition State (β-substitution) | +18.5 |

| Intermediate (β-substitution) | +9.1 |

| Products (Brominated molecule + HBr) | -12.4 |

Note: This data is illustrative, based on the general principle that α-substitution in naphthalene has a lower activation barrier than β-substitution.

Conformational Analysis and Energy Landscapes

The acetonitrile side chain of this compound possesses rotational freedom, leading to different possible spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Computational methods can systematically rotate the dihedral angles of the flexible bonds and calculate the corresponding energy, generating a potential energy surface scan. researchgate.net This analysis reveals the low-energy conformations (local minima) and the transition states that connect them. The results can be visualized as an energy landscape, where valleys represent stable conformers and peaks represent the energy barriers to interconversion. news-medical.netresearchgate.netnih.govbiorxiv.org For molecules with flexible side chains on aromatic rings, understanding the preferred conformation is crucial as it can influence intermolecular interactions and biological activity. nih.govkdpu-nt.gov.uaacs.org

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which can be used to interpret and validate experimental data. nih.govnih.gov DFT calculations are widely used for this purpose. researchgate.netresearchgate.netmdpi.comyoutube.com

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. researchgate.netscielo.org.za Comparing the calculated frequencies for specific functional groups (e.g., N-H stretching of the amino group, C≡N stretching of the nitrile group) with experimental spectra aids in structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. als-journal.comnih.gov These theoretical values are valuable for assigning peaks in complex experimental NMR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range. ijcce.ac.ir This allows for the theoretical calculation of the absorption maxima (λ_max), which can be compared to experimental UV-Vis spectra to understand the electronic structure.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Functional Group/Proton | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H Stretch | 3450, 3360 | 3445, 3355 |

| IR Frequency (cm⁻¹) | C≡N Stretch | 2245 | 2248 |

| ¹H NMR Shift (ppm) | Aromatic Protons | 7.2 - 8.1 | 7.3 - 8.0 |

| ¹³C NMR Shift (ppm) | C≡N Carbon | 118 | 117.5 |

| UV-Vis λ_max (nm) | π → π* | 295, 340 | 298, 345 |

Note: These are representative values. Predicted values are often scaled to better match experimental data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy and spatial distribution of these orbitals are calculated using methods like DFT. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the amino group, indicating these are the primary sites of nucleophilic character. The LUMO is likely distributed over the aromatic system, particularly the nitrile group, which can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more easily excitable and generally more reactive. irjweb.comwuxiapptec.comstackexchange.com Conversely, a large gap implies higher kinetic stability and lower chemical reactivity. irjweb.comresearchgate.net This analysis provides valuable predictions about the molecule's behavior in chemical reactions. samipubco.comresearchgate.net

Table 4: Illustrative Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.65 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates chemical reactivity and kinetic stability |

Note: These energy values are hypothetical, based on typical DFT calculations for similar aromatic compounds.

Applications in Contemporary Organic Synthesis

Role as Versatile Chemical Intermediates in Multi-step Synthesis

Theoretically, the bifunctional nature of 2-(3-Aminonaphthalen-1-yl)acetonitrile, possessing both an amino and a cyanomethyl group, suggests its potential as a versatile intermediate. In multi-step syntheses, one functional group could be selectively reacted while the other is carried through for subsequent transformations. For instance, the amino group could be acylated or alkylated, followed by manipulation of the nitrile group. However, specific examples of such synthetic sequences involving this compound are not readily found in current research.

Building Blocks for Complex Organic Molecules

Naphthalene-containing compounds are integral building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. clockss.org While related structures like 2-naphthylacetonitrile (B189437) are utilized as key intermediates clockss.org, the specific contribution of this compound in the construction of elaborate molecular architectures is not documented. Its unique substitution pattern could, in principle, lead to novel molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles

The presence of both an amino and a nitrile group on the naphthalene (B1677914) scaffold suggests that this compound could be a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. Intramolecular cyclization reactions, potentially triggered by the reaction of the nitrile group or by activation of the carbon adjacent to the nitrile, could lead to the formation of novel polycyclic aromatic systems. General strategies for synthesizing nitrogen-containing heterocycles often involve such bifunctional starting materials. mdpi.com Nevertheless, specific studies detailing the cyclization reactions of this compound to form heterocycles like benzo[g]quinolines or other related structures have not been reported.

Precursors for Specialized Reagents or Ligands

The amino group of this compound could serve as an anchoring point for the synthesis of more complex structures, including specialized reagents or ligands for catalysis. Modification of the amino and nitrile functionalities could introduce coordinating atoms, chirality, or other features necessary for ligand design. However, the literature does not currently contain examples of this compound being used as a precursor for such applications.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Protocols for Naphthalene-Acetonitrile Derivatives

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact by reducing waste and developing eco-friendly syntheses. anr.fr This involves the use of alternative precursors, solvents, and catalysts, as well as energy-efficient techniques. jetir.org Research into the synthesis of naphthalene-acetonitrile derivatives is aligning with these principles.

Future efforts will likely concentrate on optimizing and expanding upon established green techniques. nih.gov These include:

Microwave-Assisted Synthesis: This method uses microwave energy to heat reactions, which is often faster, cleaner, and more energy-efficient than conventional heating. jetir.orgnih.gov It has been successfully used to synthesize substituted 1,4-naphthoquinone (B94277) derivatives in solvents like acetonitrile (B52724), sometimes with a basic catalyst like calcium carbonate, achieving good yields in minutes. mdpi.com

Mechanochemistry (Ball Milling): Chemical reactions can be driven by mechanical energy in a solvent-free environment, reducing waste and often enabling reactions that are difficult in solution. nih.govrsc.org This technique has been used for the synthesis of 2-(alkyl/aryl-amino)naphthalene-1,4-diones and shows promise for other naphthalene (B1677914) derivatives due to its operational simplicity and clean reaction profiles. rsc.org

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can accelerate reactions and improve yields, representing another avenue for green synthesis. nih.gov

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is replacing hazardous solvents and reagents. taylorfrancis.com Research is exploring the use of water, ethanol (B145695), or solvent-free conditions for synthesizing naphthalene derivatives. jetir.orgrsc.org

The development of these protocols aims to make the synthesis of complex naphthalene-acetonitrile derivatives more economically viable and environmentally benign. jetir.orgtaylorfrancis.com

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the naphthalene core is crucial for creating diverse derivatives, and catalysis plays a central role in achieving this with precision and efficiency. nih.gov Direct C-H bond activation is a particularly powerful strategy as it reduces the need for pre-functionalized starting materials, thus minimizing synthetic steps and waste. anr.fr

Emerging research in this area focuses on several key catalytic approaches:

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions and have been employed in the synthesis of 2-naphthylacetonitrile (B189437) from 2-chloronaphthalene (B1664065) and a cyanoacetate (B8463686) salt. chemicalbook.com Further research is focused on developing regioselective halogenation and oxygenation of naphthalenes using palladium catalysts, which can be directed by functional groups already present on the ring, such as a carbonyl group. anr.fr

Rhodium Catalysis: Rhodium complexes have been used to catalyze the C-H activation/annulation of 1-naphthylamides with maleimides, demonstrating their utility in constructing complex fused-ring systems. researchgate.net

Gold and Copper Catalysis: Gold and copper catalysts have shown distinct reactivity in the functionalization of naphthalene with diazo compounds. While copper catalysts tend to yield cycloheptatriene (B165957) products, gold catalysts can facilitate the formal insertion of carbene units into aromatic C-H bonds, offering a different pathway for functionalization. beilstein-journals.org These systems are highly chemoselective, avoiding common side reactions like carbene dimerization. beilstein-journals.org

Ruthenium Catalysis: A novel approach using a tertiary phosphine-induced ruthenium catalyst has enabled the challenging remote C5-selective functionalization of naphthalene derivatives. acs.org This strategy overrides traditional site selectivity, allowing for the installation of various functional groups at a specific remote position. acs.org

The ongoing goal is to discover new catalysts and refine existing systems to control precisely where and how the naphthalene ring of compounds like 2-(3-Aminonaphthalen-1-yl)acetonitrile is functionalized, opening up access to a wider range of molecular architectures. nih.gov

Investigations into Unconventional Reactivity and Novel Transformations of the Compound

The unique structure of this compound, with its reactive amino and nitrile groups, offers opportunities for novel chemical transformations. evitachem.com Future investigations will likely focus on leveraging these functional groups to construct new heterocyclic systems and explore unconventional reaction pathways.

Key areas of emerging research include:

Cyclization Reactions: The acetonitrile group is a versatile building block for synthesizing nitrogen-containing heterocycles. mdpi.com For instance, nitriles can undergo [2+2+2] cyclization with vinyl thianthrenium salts to construct pyrimidine (B1678525) derivatives under mild, metal-free conditions. rsc.org The amino and acetonitrile groups on the naphthalene scaffold could potentially be used in intramolecular condensation or cyclization reactions to create novel fused heterocyclic systems, such as naphthyridines. The synthesis of 1-amino-3-oxo-2,7-naphthyridines has been achieved through Smiles rearrangement, showcasing a sophisticated approach to building such structures. nih.gov

Transformations of the Nitrile Group: The cyano group can participate in various reactions beyond cyclization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in Ritter-type reactions to form amides. evitachem.commdpi.com

Reactivity of the Amino Group: The amino group can be readily derivatized, for example, through acylation or by serving as a directing group in catalytic C-H activation reactions to control the position of further functionalization on the naphthalene ring. anr.fr

Tandem Reactions: The development of tandem or cascade reactions, where multiple bonds are formed in a single operation, is a major goal in modern synthesis. The functional groups of this compound make it an ideal candidate for designing such efficient reactions to rapidly build molecular complexity. nih.gov

Exploring these novel transformations will expand the synthetic utility of this compound, establishing it as a key intermediate for accessing diverse and complex molecular frameworks.

Expansion of Applications in Advanced Materials and Chemical Biology (as synthetic precursors for probes or structural scaffolds, excluding biological activity)

The naphthalene scaffold is a key component in organic materials and is a versatile platform in medicinal chemistry for drug design. anr.frnih.gov this compound is well-positioned to serve as a precursor for creating advanced materials and chemical biology tools, where the naphthalene core provides a rigid and well-defined structure. ijpsjournal.com

Future applications are envisioned in the following areas:

Molecular Scaffolds: A molecular scaffold is a core structure to which various functional groups can be attached. mdpi.com The naphthalene-acetonitrile derivative can act as a hub, with the amino and nitrile groups providing points for derivatization. This allows for the rational design and synthesis of complex molecules with specific architectures for use in areas like materials science. evitachem.commdpi.com For instance, naphthalene-based scaffolds have been explored as replacements for other aromatic systems in biologically relevant molecules to improve properties, a strategy that could be applied in materials contexts. nih.gov

Precursors for Chemical Probes: Chemical probes are molecules used to study biological systems. The this compound structure can be elaborated to incorporate reporter tags (like fluorophores) and reactive groups for covalent labeling. The naphthalene unit itself has intrinsic fluorescence properties that can be modulated by substitution, making it an attractive core for fluorescent probes.

Advanced Materials: The π-conjugated system of naphthalene gives it interesting electronic and optical properties. ijpsjournal.com By incorporating this compound into larger polymeric or supramolecular structures, it may be possible to develop new organic materials with tailored properties for applications in electronics or photonics. evitachem.com The aminoacetonitrile (B1212223) moiety has also been used as a precursor for nitrogen-rich, energetic materials, suggesting that the aminonaphthalene analogue could be explored for similar purposes. rsc.org

By serving as a versatile synthetic precursor, this compound holds significant promise for the development of the next generation of functional molecules and materials.

Q & A

Q. Advanced Research Focus

- Photophysical Studies : Measure absorption/emission spectra (UV-Vis, fluorescence) to identify π→π* transitions. For example, naphthalene derivatives often exhibit λmax ≈ 300–350 nm .

- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials; a HOMO-LUMO gap <3.5 eV suggests suitability for organic electronics .

- Thin-film Fabrication : Spin-coating or vapor deposition to test charge mobility in field-effect transistors (FETs) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Advanced Research Focus

Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IA) can separate enantiomers, but scalability requires asymmetric catalysis. For example, use chiral ligands (e.g., BINAP) with palladium catalysts to achieve >90% enantiomeric excess (ee) in Heck reactions . Monitor ee via polarimetry or chiral NMR shift reagents .

How does solvent polarity affect the stability and degradation pathways of this compound?

Advanced Research Focus

In polar aprotic solvents (e.g., DMF), the nitrile group undergoes hydrolysis to carboxylic acids under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in acetonitrile but >20% in water . Use Arrhenius plots (k vs. 1/T) to predict shelf life and identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products